(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dimethylphenol with an appropriate oxazolidinone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenoxy ring.
Scientific Research Applications
(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R,6S)-3,4,5-Triacetoxy-6-((5-(2,5-dimethylphenoxy)-2,2-bis(methyl-d3)pentanoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Pydiflumetofen
Uniqueness
(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the oxazolidinone ring and the dimethylphenoxy group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918121-83-2 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(5R)-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
IMWZZHHPURKASS-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC[C@H]2CNC(=O)O2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.